(3,3,3-Trifluoropropyl)methyldichlorosilane
Overview
Description
(3,3,3-Trifluoropropyl)methyldichlorosilane is a chemical compound with the molecular formula C4H7Cl2F3Si . It is a colorless and transparent liquid . This compound is used as an anti-fingerprint agent for glass products such as advanced mobile phone screens and camera lenses . It also plays an important role in the synthesis of drugs and pesticides and can be used as a surface treatment agent to improve the adhesion between polymers and inorganic materials .
Synthesis Analysis
The synthesis of (3,3,3-Trifluoropropyl)methyldichlorosilane involves the use of high-vacuum polymerization techniques . The controlled anionic ring-opening polymerization (ROP) of 1,3,5-trimethyl-1,3,5-tris (3’,3’3’-trifluoropropyl)cyclotrisiloxane (F3) is carried out, and then the benzyl chloride-terminal poly methyl (3,3,3-trifluoropropyl)siloxane (PMTFPS-BzCl) is synthesized . The initiator used for the ROP is the lithium silanolate, which is made directly by the reaction of n-butyllithium and F3 in the reactor at room temperature before polymerization .Molecular Structure Analysis
The molecular structure of (3,3,3-Trifluoropropyl)methyldichlorosilane is represented by the formula C4H7Cl2F3Si . The average mass of the molecule is 211.085 Da .Physical And Chemical Properties Analysis
(3,3,3-Trifluoropropyl)methyldichlorosilane has a density of 1.2±0.1 g/cm3 . Its boiling point is 113.8±35.0 °C at 760 mmHg . The vapor pressure is 24.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.8±3.0 kJ/mol . The flash point is 22.6±25.9 °C . The index of refraction is 1.382 .Scientific Research Applications
Synthesis of Polymers and Elastomers
(3,3,3-Trifluoropropyl)methyldichlorosilane is involved in the synthesis of polymers and elastomers. For instance, it is used in the preparation of fluorosilicone elastomers, which are materials known for their resistance to high temperatures and aircraft fuel, making them suitable for a range of industrial applications. These elastomers exhibit remarkable thermal stability and are resistant to various chemicals, including hydrochloric acid and sodium hydroxide (Wise, 1958; Tarrant, 1955).
Material Synthesis and Modification
This compound is also utilized in material synthesis and modification, especially in the creation of hydrophobic materials. For example, it is used in the synthesis of highly hydrophobic mesoporous silica with outstanding adsorption properties for certain organic compounds. This demonstrates its potential in creating materials with specific adsorption characteristics for environmental and industrial applications (Diao et al., 2017).
Application in Coatings and Surfaces
The compound's derivatives are involved in the creation of coatings and surfaces with unique properties. For instance, studies have shown the synthesis of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups, which upon polymerization, result in materials with increased oil resistance. This application is critical in industries where materials are exposed to harsh chemical environments (Li, Chen, & Zhang, 2012).
Environmental and Chemical Analysis
The derivatives of (3,3,3-Trifluoropropyl)methyldichlorosilane, such as fluorinated methylsiloxanes, are identified and analyzed in environmental studies. These studies help in understanding the distribution and environmental impact of these compounds, which is crucial for environmental protection and regulations (Zhi et al., 2018).
Safety And Hazards
(3,3,3-Trifluoropropyl)methyldichlorosilane is considered hazardous. It is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if inhaled . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a cool place and kept tightly closed . It should be handled only outdoors or in a well-ventilated area .
properties
IUPAC Name |
dichloro-methyl-(3,3,3-trifluoropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2F3Si/c1-10(5,6)3-2-4(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABWQNEJUUFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(F)(F)F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027290 | |
Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(3,3,3-Trifluoropropyl)methyldichlorosilane | |
CAS RN |
675-62-7 | |
Record name | Dichloromethyl(3,3,3-trifluoropropyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,3,3-Trifluoropropyl)methyldichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethyl(3,3,3-trifluoropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3,3,3-TRIFLUOROPROPYL)METHYLDICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38XGW8M24K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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